molecular formula C11H11BrO4 B073454 3-(4-bromophenyl)pentanedioic Acid CAS No. 1141-24-8

3-(4-bromophenyl)pentanedioic Acid

Cat. No.: B073454
CAS No.: 1141-24-8
M. Wt: 287.11 g/mol
InChI Key: ZSYRDSTUBZGDKI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pentanedioic acid is an organic compound with the molecular formula C11H11BrO4. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pentanedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)pentanedioic acid typically involves the bromination of phenylpentanedioic acid derivatives. One common method is the bromination of phenylpentanedioic acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)pentanedioic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)pentanedioic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pentanedioic acid moiety can form hydrogen bonds and coordinate with metal ions, affecting the compound’s biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)pentanedioic acid: Similar structure with a chlorine atom instead of bromine.

    3-(4-Fluorophenyl)pentanedioic acid: Contains a fluorine atom in place of bromine.

    3-(4-Methylphenyl)pentanedioic acid: Features a methyl group instead of a halogen atom.

Uniqueness

3-(4-Bromophenyl)pentanedioic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens or substituents .

Properties

IUPAC Name

3-(4-bromophenyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYRDSTUBZGDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443525
Record name 3-(4-bromophenyl)pentanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141-24-8
Record name 3-(4-Bromophenyl)pentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenyl)pentanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-(4-bromo-phenyl)-2,4-bis-ethoxycarbonyl-pentanedioic acid diethyl ester in concentrated hydrochloric acid (100 ml) and acetic acid (100 ml) was refluxed for 8 h. Removal of the solvent in vacuo and recrystallization of the residue from acetonitrile yielded 3-(4-bromo-phenyl)-pentanedioic acid (22.84 g in 1st crop, 65%, 3.84 g in 2nd crop, 11.05% from 4-bromobenzaldehyde).
Name
3-(4-bromo-phenyl)-2,4-bis-ethoxycarbonyl-pentanedioic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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